molecular formula C8H18NO5P B14443113 Ethyl 2-amino-2-diethoxyphosphorylacetate CAS No. 79428-78-7

Ethyl 2-amino-2-diethoxyphosphorylacetate

Cat. No.: B14443113
CAS No.: 79428-78-7
M. Wt: 239.21 g/mol
InChI Key: PPSNEDUCWYQTNY-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-diethoxyphosphorylacetate is a chemical compound that belongs to the class of amino phosphonates It is characterized by the presence of an amino group and a diethoxyphosphoryl group attached to an acetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-2-diethoxyphosphorylacetate can be synthesized through the rhodium(II) acetate-catalyzed reaction of ethyl 2-diazo-2-diethoxyphosphorylacetate with carbamates, amides, ureas, or anilines. This reaction involves the N-H insertion of the intermediate rhodium carbenoid, resulting in the formation of N-substituted 2-amino-2-diethoxyphosphorylacetates .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar catalytic reactions. The use of rhodium catalysts and diazo compounds is common in industrial settings to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-diethoxyphosphorylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound include N-substituted derivatives and various substituted amino phosphonates .

Scientific Research Applications

Ethyl 2-amino-2-diethoxyphosphorylacetate has several scientific research applications:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.

    Material Science: Utilized in the development of novel materials with specific properties.

    Biological Studies: Studied for its interactions with biological molecules and potential biological activities.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-diethoxyphosphorylacetate involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the diethoxyphosphoryl group can interact with metal ions and other electrophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Properties

CAS No.

79428-78-7

Molecular Formula

C8H18NO5P

Molecular Weight

239.21 g/mol

IUPAC Name

ethyl 2-amino-2-diethoxyphosphorylacetate

InChI

InChI=1S/C8H18NO5P/c1-4-12-8(10)7(9)15(11,13-5-2)14-6-3/h7H,4-6,9H2,1-3H3

InChI Key

PPSNEDUCWYQTNY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(N)P(=O)(OCC)OCC

Origin of Product

United States

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